molecular formula C6H11NO2 B3021978 Methyl 3-aminocyclobutanecarboxylate CAS No. 766458-70-2

Methyl 3-aminocyclobutanecarboxylate

Cat. No. B3021978
CAS RN: 766458-70-2
M. Wt: 129.16
InChI Key: XWBSFYWZNUKOEY-UHFFFAOYSA-N
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Description

“Methyl 3-aminocyclobutanecarboxylate” is a chemical compound with the molecular formula C6H11NO2 . It is also known as “trans-Methyl 3-aminocyclobutanecarboxylate hydrochloride” with a CAS Number: 74316-29-3 and a molecular weight of 165.62 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-aminocyclobutanecarboxylate” is characterized by its molecular formula C6H11NO2 . The compound is related to “trans-Methyl 3-aminocyclobutanecarboxylate hydrochloride” which has a molecular weight of 165.62 .


Physical And Chemical Properties Analysis

“Methyl 3-aminocyclobutanecarboxylate” is a solid at room temperature . It is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Electrocylic Reactions and Synthesis

Methyl 3-aminocyclobutanecarboxylate and its derivatives have been explored in various electrocyclic reactions and synthetic applications. For instance, Niwayama and Houk (1992) synthesized Methyl 3-formylcyclobutene-3-carboxylate from commercially available cyclobutane-1,1-dicarboxylic acid, confirming theoretical predictions about the electrocyclization of the formyl-in, ester-out product of ring opening (Niwayama & Houk, 1992).

Novel Amino Acid Derivatives

Methyl 3-aminocyclobutanecarboxylate derivatives have been synthesized as potential modulators of GABAergic cascades in the human central nervous system. Yashin et al. (2017) developed new spiro[2.3]hexane amino acids, rigid analogs of γ-aminobutyric acid, starting from 3-methylenecyclobutanecarboxylic acid and its methyl ester (Yashin et al., 2017).

Boron Neutron Capture Therapy Agents

The compound and its derivatives have been investigated for their potential in boron neutron capture therapy. Kabalka and Yao (2003) synthesized a boronated aminocyclobutanecarboxylic acid, aiming at high uptake in brain tumors, modeling it after the unnatural amino acid 1-aminocyclobutanecarboxylic acid (Kabalka & Yao, 2003).

Physical-Chemical Properties

Chernykh et al. (2016) synthesized cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids and examined their physical-chemical properties, such as pKa values, which are critical for understanding their behavior in various environments (Chernykh et al., 2016).

Stereospecific Transformations

In the field of enzymatic transformations and biosynthesis, Mahlert et al. (2007) demonstrated the stereospecific enzymatic transformation of alpha-ketoglutarate to (2S,3R)-3-methyl glutamate, an important process in the biosynthesis of acidic lipopeptides (Mahlert et al., 2007).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

methyl 3-aminocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBSFYWZNUKOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653861
Record name Methyl 3-aminocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-aminocyclobutane-1-carboxylate

CAS RN

1206970-19-5
Record name Methyl 3-aminocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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